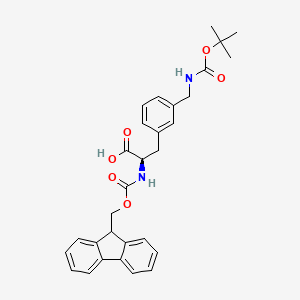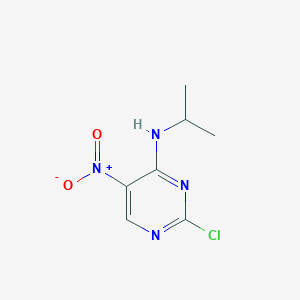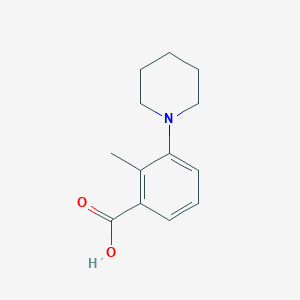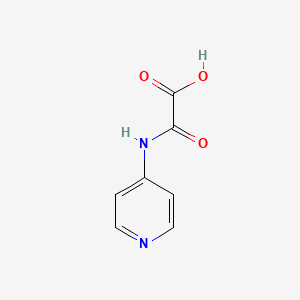
2-メチル-4-オキソ-4,5-ジヒドロフラン-3-カルボン酸エチル
概要
説明
Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate is a chemical compound with the molecular formula C8H10O4 . It has a molecular weight of 170.16 g/mol . The compound is solid at room temperature .
Synthesis Analysis
While specific synthesis methods for Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate were not found in the search results, compounds containing the furan-3-carboxylate core, such as EEO-4,5-DHC, have been used as starting materials for the synthesis of diverse analogs.Molecular Structure Analysis
The InChI code for this compound is 1S/C8H10O4/c1-3-11-8(10)7-5(2)12-4-6(7)9/h4,9H,3H2,1-2H3 . Its canonical SMILES representation is CCOC(=O)C1=C(OCC1=O)C .Physical And Chemical Properties Analysis
This compound has a topological polar surface area of 52.6 Ų and contains 12 heavy atoms . It has a complexity of 252 and does not contain any hydrogen bond donors but has 4 hydrogen bond acceptors . It has a rotatable bond count of 3 .作用機序
Target of Action
The primary targets of Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate are the proteins involved in the apoptosis pathway, such as caspase-3, Bax, and Bcl-2 . These proteins play a crucial role in the regulation of cell death and survival .
Mode of Action
Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate interacts with its targets by inducing changes in their activity and expression levels. It activates caspase-3, upregulates Bax, and downregulates Bcl-2 . These changes result in the induction of apoptosis, a form of programmed cell death .
Biochemical Pathways
The compound affects the apoptosis pathway, leading to downstream effects such as an increase in intracellular calcium (Ca2+) and reactive oxygen species (ROS) production . These changes alter the mitochondrial membrane potential, which is a key event in the initiation of apoptosis .
Pharmacokinetics
Its ability to induce apoptosis in cells suggests that it can be absorbed and distributed within the body to reach its target sites . The impact of these properties on the compound’s bioavailability is currently unclear and warrants further investigation.
Result of Action
The molecular and cellular effects of Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate’s action include a significant reduction in cell proliferation and the induction of apoptosis in a concentration-dependent manner . This is associated with changes in the activity and expression of key proteins in the apoptosis pathway .
実験室実験の利点と制限
The main advantage of using Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate in laboratory experiments is that it is a versatile compound with a wide range of applications. It is also relatively easy to synthesize and can be used in a variety of experiments. However, the exact mechanism of action of Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate is not yet fully understood, which can make it difficult to interpret the results of experiments. Additionally, Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate can be toxic in high concentrations, so it is important to use it with caution.
将来の方向性
There are a number of potential future directions for the use of Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate in scientific research. These include further studies of its mechanism of action, its effects on the metabolism of drugs, and its potential uses in drug development. Additionally, Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate could be used to develop new methods of drug delivery, as well as to study the effects of drugs on the brain and other organs. Finally, Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate could be used to develop new methods of diagnosing and treating diseases.
科学的研究の応用
がん研究におけるアポトーシス誘導
この化合物は、がん細胞におけるアポトーシス誘導能について研究されています。 例えば、この化合物は、HL-60 細胞において細胞内 Ca2+ および ROS を増加させ、ミトコンドリア膜電位を変化させ、Bax および Bcl-2 のタンパク質レベルに影響を与え、カスパーゼ-3 を活性化させることによって細胞死を誘発することがわかりました .
細胞周期への影響
研究では、この化合物の誘導体の細胞周期への影響についても調査されています。 ある研究では、誘導体である JOT01007 が Ca Ski 細胞におけるアポトーシスと細胞周期に与える影響が調べられました .
合成中間体
この化合物は、さまざまな有機分子の合成における中間体として役立ちます。 この化合物は、抗炎症活性を示すフロキノロンの合成に使用されてきました .
分析化学
2-メチル-4-オキソ-4,5-ジヒドロフラン-3-カルボン酸エチルは、分析化学および合成化学の用途における使用のために、化学薬品サプライヤーから入手できます .
NMR、HPLC、LC-MS、UPLC アプリケーション
この化合物は、NMR(核磁気共鳴)、HPLC(高速液体クロマトグラフィー)、LC-MS(液体クロマトグラフィー質量分析)、UPLC(超高性能液体クロマトグラフィー)などのさまざまな分析技術での使用が記載されており、これらの技術は化学分析および研究において不可欠なツールです .
Safety and Hazards
The compound is associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Various precautionary statements are also associated with this compound .
生化学分析
Biochemical Properties
Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, facilitating or inhibiting specific biochemical pathways. For instance, this compound has been shown to interact with caspase-3, an enzyme crucial for the execution-phase of cell apoptosis . The interaction between Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate and caspase-3 leads to the activation of the enzyme, promoting programmed cell death in certain cell types .
Cellular Effects
Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate exerts various effects on different cell types and cellular processes. In human promyelocytic leukemia HL-60 cells, this compound has been observed to induce apoptosis by increasing intracellular calcium levels and reactive oxygen species (ROS) production . These changes lead to alterations in mitochondrial membrane potential and the expression of apoptosis-related proteins such as Bax and Bcl-2 . Additionally, Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate influences cell signaling pathways and gene expression, further contributing to its apoptotic effects .
Molecular Mechanism
The molecular mechanism of Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate involves several key interactions at the molecular level. This compound binds to caspase-3, leading to its activation and subsequent cleavage of cellular substrates that drive apoptosis . Furthermore, Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate modulates the expression of genes involved in apoptosis, such as upregulating Bax and downregulating Bcl-2 . These changes in gene expression contribute to the compound’s pro-apoptotic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate have been studied over various time periods. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate remains stable under standard laboratory conditions, allowing for consistent results in in vitro and in vivo experiments . Over time, the compound’s apoptotic effects persist, indicating its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate vary with different dosages in animal models. At lower doses, the compound effectively induces apoptosis without causing significant toxicity . At higher doses, Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate may exhibit toxic effects, including adverse impacts on non-target cells and tissues . These dosage-dependent effects highlight the importance of optimizing the compound’s concentration for therapeutic use.
Metabolic Pathways
Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s metabolism primarily occurs through enzymatic reactions that modify its furan ring structure, leading to the formation of metabolites with distinct biochemical properties . These metabolic transformations can influence the compound’s activity and efficacy in biological systems.
Transport and Distribution
Within cells and tissues, Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate is transported and distributed through specific mechanisms. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate may accumulate in certain cellular compartments, affecting its localization and function .
Subcellular Localization
The subcellular localization of Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate exerts its effects in the appropriate cellular context, enhancing its therapeutic potential.
特性
IUPAC Name |
ethyl 2-methyl-4-oxofuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c1-3-11-8(10)7-5(2)12-4-6(7)9/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLCRRDMHCZRVPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OCC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80485194 | |
| Record name | ST51035772 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80485194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3511-34-0 | |
| Record name | ST51035772 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80485194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![[(4-Methoxybenzoyl)thio]acetic acid](/img/structure/B1366871.png)




